REACTION_CXSMILES
|
Br[CH:2]([CH2:9][C:10]([Cl:13])([Cl:12])Cl)[C:3]([CH3:8])([CH3:7])[CH2:4][C:5]#[N:6].[Na]>C(O)C>[C:5]([CH:4]1[C:3]([CH3:7])([CH3:8])[CH:2]1[CH:9]=[C:10]([Cl:12])[Cl:13])#[N:6] |^1:13|
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Name
|
|
Quantity
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0.5 g
|
Type
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reactant
|
Smiles
|
BrC(C(CC#N)(C)C)CC(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed by evaporation under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue is partitioned between chloroform (20 ml.) and water (20 ml.)
|
Type
|
CUSTOM
|
Details
|
the chloroform layer separated
|
Type
|
WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
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Type
|
CUSTOM
|
Details
|
Removal of the solvent
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Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C(C1(C)C)C=C(Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |